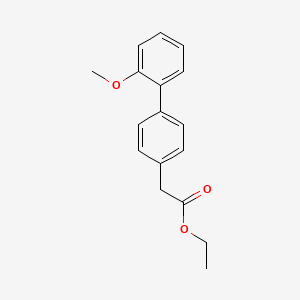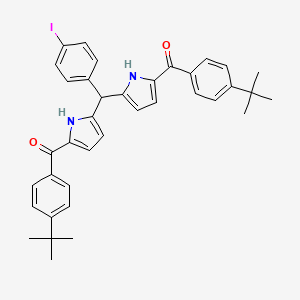
Agn-PC-0N88DE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0N88DE is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0N88DE involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the polyol method due to its efficiency and scalability. The process includes the reduction of metal salts in a polyol solution, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0N88DE undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its applications in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and hydrogen peroxide, often under elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce metallic forms of the compound .
Scientific Research Applications
Agn-PC-0N88DE has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biosensors and imaging techniques for its excellent conductivity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and antimicrobial treatments.
Industry: Utilized in the production of flexible electronics, solar cells, and transparent conductive films.
Mechanism of Action
The mechanism by which Agn-PC-0N88DE exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the transfer of electrons, thereby accelerating chemical reactions . In biological systems, it interacts with cellular components to enhance imaging and sensing capabilities .
Comparison with Similar Compounds
Agn-PC-0N88DE is often compared with other similar compounds such as silver nanowires and silver nanoparticles. While both share similar properties, this compound is unique in its higher stability and reactivity . Other similar compounds include:
Silver Nanowires: Known for their high electrical conductivity and flexibility.
Silver Nanoparticles: Valued for their antimicrobial properties and ease of synthesis.
Properties
CAS No. |
307930-85-4 |
|---|---|
Molecular Formula |
C37H37IN2O2 |
Molecular Weight |
668.6 g/mol |
IUPAC Name |
[5-[[5-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-(4-iodophenyl)methyl]-1H-pyrrol-2-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C37H37IN2O2/c1-36(2,3)26-13-7-24(8-14-26)34(41)31-21-19-29(39-31)33(23-11-17-28(38)18-12-23)30-20-22-32(40-30)35(42)25-9-15-27(16-10-25)37(4,5)6/h7-22,33,39-40H,1-6H3 |
InChI Key |
KGMKOBOHERDYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=C(C=C3)I)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


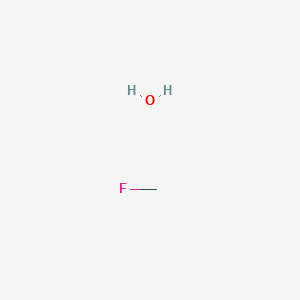

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
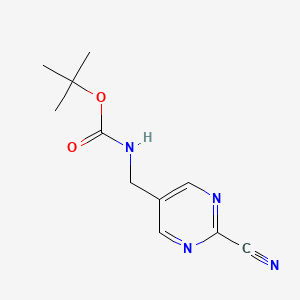
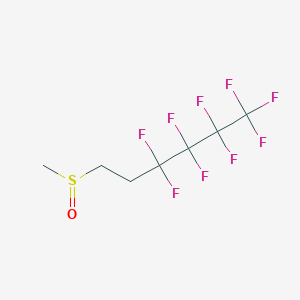
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
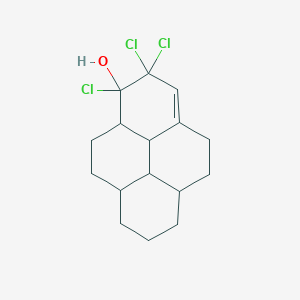
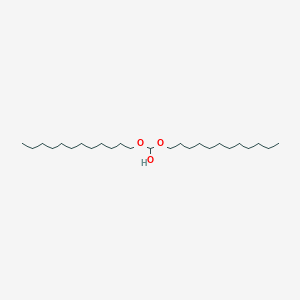
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
